(Trifluorovinyl)cyclohexane

Descripción general

Descripción

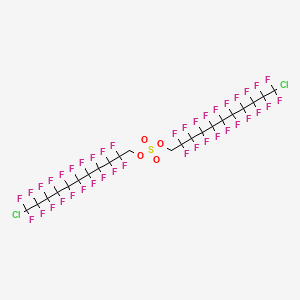

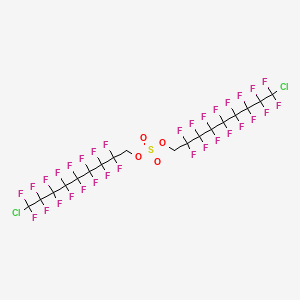

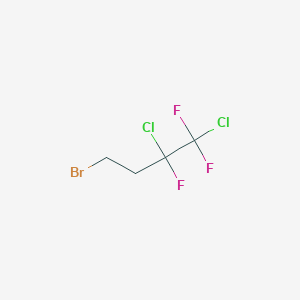

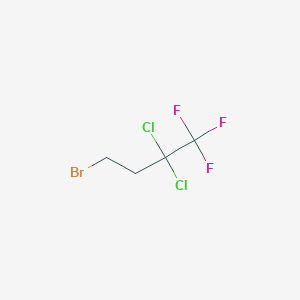

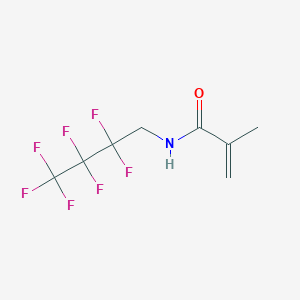

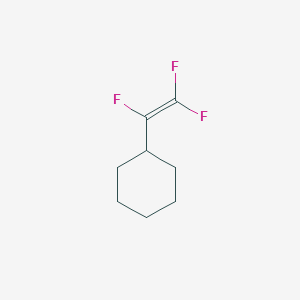

(Trifluorovinyl)cyclohexane is an organic compound with the chemical formula of C8H11F3 . It is a colorless liquid used in various scientific experiments and research. The CAS number for this compound is 242812-08-4 .

Physical And Chemical Properties Analysis

(Trifluorovinyl)cyclohexane has a boiling point of 146.2±35.0 °C and a density of 1.093±0.06 g/cm3 . It is also noted that cyclohexane, a related compound, is a colorless liquid at room temperature, less dense than water, and insoluble in it, but readily dissolves in other nonpolar solvents .Aplicaciones Científicas De Investigación

Polymer Chemistry and Materials Science

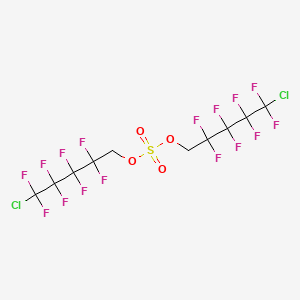

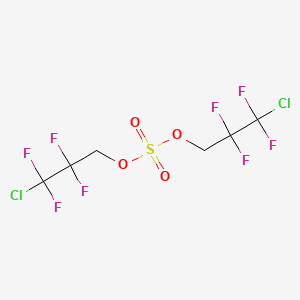

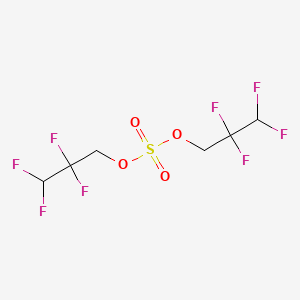

(Trifluorovinyl)cyclohexane: has been explored in polymerization studies. Researchers have synthesized novel trifluorovinyl ether polymers to overcome the high chemical and thermal stabilities commonly associated with fluoropolymers. These polymers aim to enhance solubility in organic solvents and improve processibility. Notably, three new trifluorovinyl ether monomers—1-[2-(2-ethoxy ethoxy)ethoxy]-1,2,2-trifluoroethene (Et-TFVE) , 1-[2-(2-t-butoxy ethoxy)ethoxy]-1,2,2-trifluoroethene (t-Bu-TFVE) , and 1-(2-phenoxy ethoxy)-1,2,2-trifluoroethene (Ph-TFVE) —were prepared for polymerization. Homopolymers of these monomers exhibited varying molar masses and unique termination/chain transfer mechanisms .

Photoredox Catalysis and Synthetic Chemistry

The trifluoromethyl group is prevalent in pharmaceuticals and agrochemicals. Photoredox catalysis, using complexes like ruthenium (II) polypyridine or iridium (III) cyclometalated derivatives , has emerged as a powerful tool for synthetic chemistry. These catalysts facilitate single-electron-transfer processes under visible light irradiation. Notably, photoredox-catalyzed radical trifluoromethylation reactions have gained attention. The excited state of photoredox catalysts generates trifluoromethyl radicals, enabling efficient introduction of CF3 groups into diverse skeletons .

Fluorinated Organic Nanoparticles for Cell Imaging

Researchers have developed organic fluorescent nanoparticles based on exciplexes for cell imaging. By combining 1,1-bis((di-4-tolylamino)phenyl)cyclohexane (TAPC) and 2,7-bis(diphenylphosphoryl)-9,9’-spirobi[fluorene] (SPPO13) , they formed nanoparticles. These exciplex-based nanoparticles hold promise for biological imaging applications .

Redox Potentials and Trifluoromethylation Reactions

Understanding the oxidation/reduction processes of trifluoromethyl-containing compounds is crucial for developing efficient catalytic trifluoromethylation reactions. These reactions play a pivotal role in drug discovery and materials science .

Direcciones Futuras

There is ongoing research into the use of trifluorovinyl groups in various materials to improve their thermal stability . A study on the synthesis and thermal stability of silicone resin containing trifluorovinyl ether groups showed that these groups improved the thermal stability and hydrophobicity of the silicone resin .

Mecanismo De Acción

Mode of Action

It is known that trifluorovinyl ethers, a class of compounds to which (trifluorovinyl)cyclohexane belongs, can undergo polymerization . This process involves the interaction of the compound with other molecules, leading to the formation of larger structures . The exact nature of these interactions and the resulting changes are subject to ongoing research.

Biochemical Pathways

It is known that trifluorovinyl ethers can participate in polymerization reactions These reactions could potentially affect various biochemical pathways, leading to downstream effects

Result of Action

It is known that trifluorovinyl ethers can undergo polymerization, leading to the formation of larger structures This process could potentially have various molecular and cellular effects

Action Environment

Environmental factors can influence the action, efficacy, and stability of (Trifluorovinyl)cyclohexane These factors could include temperature, pH, presence of other chemicals, and more

Propiedades

IUPAC Name |

1,2,2-trifluoroethenylcyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3/c9-7(8(10)11)6-4-2-1-3-5-6/h6H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHLOCCSLPHZEHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=C(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Trifluorovinyl)cyclohexane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.